molecular formula C20H22FN3O3 B2718887 1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea CAS No. 1170797-09-7

1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea

Cat. No.: B2718887
CAS No.: 1170797-09-7
M. Wt: 371.412
InChI Key: DIOZRERRCSMGLF-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
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Biological Activity

1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound's molecular formula is C16H22N2O3C_{16}H_{22}N_2O_3 with a molecular weight of 290.36 g/mol. Its structure features a 4-fluorobenzyl group and a tetrahydrobenzo[b][1,4]oxazepin moiety that contribute to its biological properties.

Research indicates that compounds with similar structures exhibit diverse biological activities including:

  • Enzyme Inhibition : Compounds containing the 4-fluorobenzyl moiety have shown promise as inhibitors of tyrosinase (TYR), an enzyme involved in melanin production. For instance, derivatives with this structure have been reported to inhibit TYR activity with IC50 values in low micromolar ranges .
  • Antimicrobial Activity : Preliminary studies suggest that related compounds may possess antimicrobial properties, potentially making them candidates for developing new antibiotics.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits the following biological activities:

  • Antimelanogenic Effects : The compound has been evaluated for its effects on B16F10 melanoma cells. It showed significant inhibition of melanin synthesis without cytotoxicity at effective concentrations .
  • Antioxidant Activity : Similar compounds have been reported to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models .

Case Studies

Several case studies have highlighted the compound's potential in therapeutic contexts:

  • Cancer Therapy : In a study investigating novel cancer therapeutics, derivatives of the oxazepin structure demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.
  • Neuroprotective Effects : Research into related compounds has suggested neuroprotective effects through modulation of neurotransmitter systems and reduction of neuroinflammation in animal models .

Data Summary

Biological Activity IC50 / Effect Reference
Tyrosinase InhibitionLow micromolar range
AntimelanogenicSignificant inhibition
AntioxidantFree radical scavenging
Cytotoxicity in Cancer CellsSelective against cancer

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-20(2)12-27-17-9-8-15(10-16(17)24(3)18(20)25)23-19(26)22-11-13-4-6-14(21)7-5-13/h4-10H,11-12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOZRERRCSMGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.